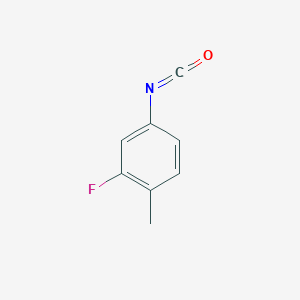
Carbonic acid, dithio-, O,S-diisopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIDS was first synthesized in the 1960s by a group of chemists led by Dr. David C. Tosteson. Since then, DIDS has been widely used in research to study the transport of anions across cell membranes. DIDS is a potent inhibitor of several anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the band 3 protein, and the anion exchanger.
Wirkmechanismus
DIDS works by binding to specific sites on anion transporters and channels, thereby blocking the transport of anions across cell membranes. DIDS has been shown to inhibit the transport of chloride ions across the plasma membrane of red blood cells by binding to the band 3 protein. DIDS has also been shown to inhibit the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells by binding to the anion exchanger.
Biochemische Und Physiologische Effekte
DIDS has several biochemical and physiological effects. DIDS has been shown to inhibit the transport of anions across cell membranes, which can have significant effects on cellular function. DIDS has been shown to inhibit the transport of chloride ions across the plasma membrane of red blood cells, which can lead to the formation of sickle cells in individuals with sickle cell anemia. DIDS has also been shown to inhibit the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells, which can lead to the development of pancreatitis.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages and limitations for lab experiments. DIDS is a potent inhibitor of several anion transporters and channels, making it a valuable tool for studying the transport of anions across cell membranes. However, DIDS is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, DIDS has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on DIDS. One area of research is the development of new inhibitors of anion transporters and channels that are more potent and less toxic than DIDS. Another area of research is the development of new techniques for studying the transport of anions across cell membranes, such as the use of fluorescence microscopy and electrophysiology. Additionally, research is needed to better understand the physiological and biochemical effects of DIDS on cellular function and to develop new therapies for diseases that are caused by abnormalities in anion transport.
In conclusion, DIDS is a potent inhibitor of anion transporters and channels that has been extensively used in scientific research for several decades. DIDS has several advantages and limitations for lab experiments, and there are several future directions for research on DIDS. DIDS is a valuable tool for studying the transport of anions across cell membranes, and its continued use in scientific research is likely to yield important insights into cellular function and disease.
Synthesemethoden
DIDS can be synthesized using a multi-step process that involves the reaction of 4,4'-dithiodimorpholine with isopropyl chloroformate in the presence of a base. The resulting product is then treated with sulfamic acid to yield DIDS. The synthesis of DIDS is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DIDS has been used extensively in scientific research to study the transport of anions across cell membranes. DIDS is a potent inhibitor of several anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (Carbonic acid, dithio-, O,S-diisopropyl ester), the band 3 protein, and the anion exchanger. DIDS has been used in studies of the transport of chloride ions across the plasma membrane of red blood cells, the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells, and the transport of chloride ions across the plasma membrane of epithelial cells.
Eigenschaften
CAS-Nummer |
19615-06-6 |
|---|---|
Produktname |
Carbonic acid, dithio-, O,S-diisopropyl ester |
Molekularformel |
C7H14OS2 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
O-propan-2-yl propan-2-ylsulfanylmethanethioate |
InChI |
InChI=1S/C7H14OS2/c1-5(2)8-7(9)10-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
HSNHLHNSJCYPNU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=S)SC(C)C |
Kanonische SMILES |
CC(C)OC(=S)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



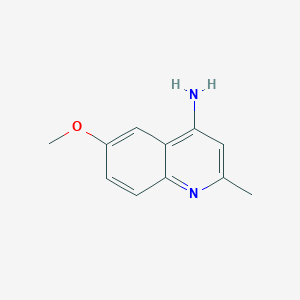
![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
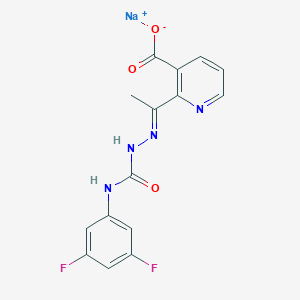
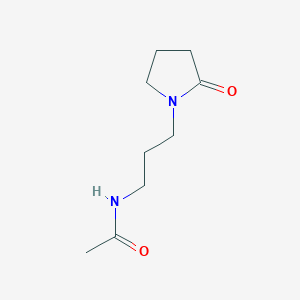
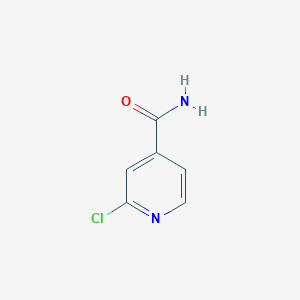
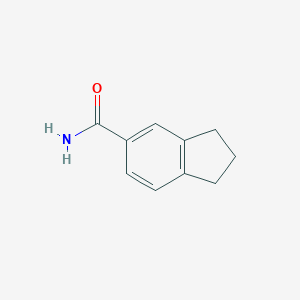
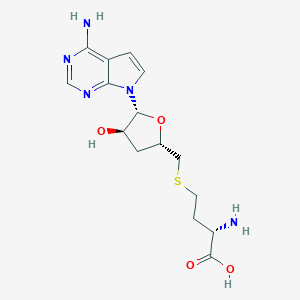
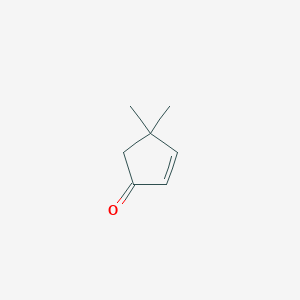
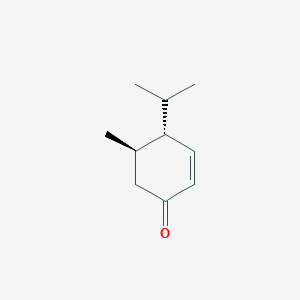
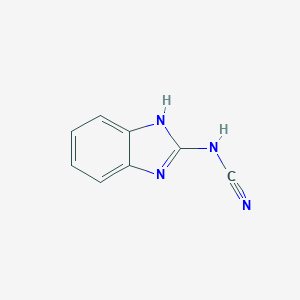
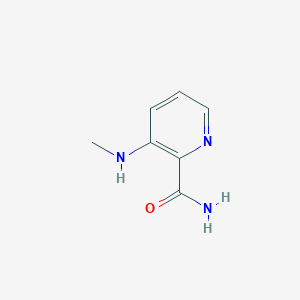
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
